B7714156 Dimethyl 2,3-dichlorofumarate CAS No. 51978-10-0

Dimethyl 2,3-dichlorofumarate

Cat. No.: B7714156
CAS No.: 51978-10-0
InChI Key: YGDFORZEKOJPAN-ONEGZZNKNA-N
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Description

Dimethyl Fumarate (DMF) is an oral immunomodulatory agent approved by the FDA for relapsing-remitting multiple sclerosis (RRMS). It activates the Nrf2 antioxidant pathway, reducing oxidative stress and promoting anti-inflammatory responses via Th2 cell differentiation . Clinical trials demonstrate its efficacy in reducing annual relapse rates (ARR) by ~50% and suppressing subclinical disease activity observed via MRI .

Properties

CAS No.

51978-10-0

InChI Key

YGDFORZEKOJPAN-ONEGZZNKNA-N

Origin of Product

United States

Preparation Methods

Bromine-Mediated Chlorination Analogues

While no direct studies on this compound exist, insights can be drawn from analogous bromination reactions. For instance, the bromination of DMAD in chloroform produces dimethyl 2,3-dibromofumarate, initially forming the trans isomer, which isomerizes to the cis form under light. Substituting bromine with chlorine likely follows a similar pathway, though reaction kinetics and stability may differ. Computational studies using density functional theory (DFT) predict that the cis isomer of this compound would be thermodynamically favored, analogous to the dibromo counterpart.

Key Reaction Parameters:

  • Solvent: Chloroform or dichloromethane (non-polar, inert)

  • Temperature: 25–40°C (ambient to mild heating)

  • Catalyst: None required; light accelerates isomerization

Nitro-to-Chloro Substitution in Aromatic Systems

A less direct route involves nitro-to-chloro substitution on pre-functionalized terephthalate derivatives. This method, adapted from dimethyl nitroterephthalate syntheses, leverages nucleophilic aromatic substitution (SNAr) to replace nitro groups with chlorine.

Synthesis of Dimethyl 2,3-Dinitroterephthalate

Dimethyl 2,3-dinitroterephthalate serves as a precursor for chlorination. As detailed in, nitration of dimethyl aminoterephthalate using nitric acid and sulfuric acid yields the dinitro derivative in 37% yield after silica gel chromatography.

Representative Data:

ParameterValueSource
Yield37%
1H NMR (CDCl3)δ 8.17 (2H, s), 3.96 (6H, s)
PurificationSilica gel chromatography (25% EtOAc/n-hexane)

Chlorination via SNAr

The dinitro compound undergoes SNAr with chloride ions under acidic conditions. While this step remains hypothetical for this compound, analogous substitutions in nitroaromatics suggest using HCl or Cl2 in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).

Oxidative Chlorination of Fumarate Esters

Oxidative methods using chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide, NCS) offer another pathway. These reactions typically proceed via radical or electrophilic mechanisms.

N-Chlorosuccinimide (NCS) Mediated Chlorination

In, NCS was employed to chlorinate dimethyl aminoterephthalate in isopropanol at 60°C, yielding regioisomeric chlorinated products. Adapting this to fumarate esters would require optimizing stoichiometry and solvent polarity to favor 2,3-dichloro addition.

Conditions for Adaptation:

  • Molar Ratio (NCS:Substrate): 1.05:1

  • Solvent: Isopropanol or acetonitrile

  • Reaction Time: 24 hours

Isomerization Dynamics and Product Stability

The stereochemical outcome of this compound synthesis is critical. As observed in dibromo analogues, the trans isomer forms initially but isomerizes to cis under light or thermal stress. DFT calculations predict a ∆G of −4.2 kcal/mol for cis over trans, aligning with experimental bromination data.

Isomerization Parameters:

  • Light Exposure: UV or ambient light accelerates trans-to-cis conversion

  • Solvent Effects: Chloroform stabilizes cis isomer due to dipole interactions

Industrial-Scale Considerations

Scalable production requires cost-effective catalysts and minimal purification steps. The patent method for 2,3-dimethyl-2,3-dinitrobutane offers insights:

  • Catalyst Reuse: Modified TS-1 catalysts retained activity after 6–10 cycles

  • Solvent Recovery: Acetone evaporation below 80°C prevents decomposition

Adapting these principles could reduce waste in dichlorofumarate synthesis.

Chemical Reactions Analysis

Dimethyl 2,3-dichlorofumarate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles. For example, reaction with amines can lead to the formation of amide derivatives.

    Reduction Reactions: The compound can be reduced to form dimethyl 2,3-dihydroxyfumarate under appropriate conditions.

    Cycloaddition Reactions: As a dienophile, this compound can participate in Diels-Alder reactions to form cyclohexene derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reductions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 2,3-dichlorofumarate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and cycloaddition reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials, where its unique reactivity is advantageous.

Mechanism of Action

The mechanism by which dimethyl 2,3-dichlorofumarate exerts its effects is primarily through its reactivity with nucleophiles. The chlorine atoms on the molecule make it highly electrophilic, allowing it to react readily with nucleophilic species. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecular structures.

Comparison with Similar Compounds

Key Research Findings

  • Long-term studies (≥2 years) confirm DMF’s sustained efficacy, with 68% of patients remaining relapse-free .
  • Comparative safety analyses highlight DMF’s favorable profile over injectables, despite transient GI effects .

Q & A

Q. What are the critical parameters for optimizing the synthesis of dimethyl 2,3-dichlorofumarate to maximize yield and purity?

Methodological Answer:

  • Reaction Conditions : Use controlled temperature (e.g., 0–5°C for chlorination steps) and inert atmospheres (argon/nitrogen) to minimize side reactions like hydrolysis or oxidation .
  • Catalyst Selection : Test Lewis acids (e.g., FeCl₃) or bases (e.g., triethylamine) to enhance regioselectivity during dichlorination. Monitor via thin-layer chromatography (TLC) .
  • Workup Procedures : Employ fractional distillation or recrystallization (using ethanol/water mixtures) to isolate the compound. Validate purity via melting point analysis and HPLC (>98% purity threshold) .

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify characteristic peaks for the dichlorofumarate backbone (e.g., δ 3.8–4.0 ppm for methyl esters; δ 160–170 ppm for carbonyl carbons). Compare with literature data .

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      31:37
    • IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

  • Chromatography :
    • GC-MS : Use a polar column (e.g., DB-5) with electron ionization to detect fragmentation patterns (e.g., m/z 191 [M⁺-Cl]) .

Intermediate Research Questions

Q. What are the common sources of impurity in this compound, and how can they be mitigated during synthesis?

Methodological Answer:

  • Impurity Sources :
    • Residual solvents (e.g., dichloromethane) or unreacted starting materials (e.g., fumaric acid derivatives).
    • Isomeric byproducts (e.g., 2,4-dichloro isomers) due to incomplete regiocontrol .
  • Mitigation Strategies :
    • Optimize reaction stoichiometry (e.g., 1.2 equivalents of chlorinating agents).
    • Use preparative HPLC with a C18 column for final purification .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

Methodological Answer:

  • Storage Conditions :
    • Store in amber vials under inert gas (argon) at –20°C to prevent photodegradation and hydrolysis .
    • Conduct stability assays via accelerated aging (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • Experimental Design :
    • Perform kinetic studies using substituted dienes (e.g., anthracene vs. cyclopentadiene) to assess electron-deficient dienophile behavior.
    • Use DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and predict regioselectivity .
  • Data Contradictions : If experimental rates conflict with computational predictions, evaluate solvent effects (e.g., dielectric constant of acetonitrile vs. toluene) .

Q. How can conflicting literature data on the compound’s toxicity profile be resolved for safe handling protocols?

Methodological Answer:

  • Data Reconciliation :
    • Cross-reference SDS from multiple suppliers (e.g., Cayman Chemical vs. independent studies) and prioritize peer-reviewed toxicology data .
    • Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare with structural analogs (e.g., dichloromaleates) .
  • Safety Protocols :
    • Mandate PPE (nitrile gloves, lab coats) and fume hood use during synthesis. Implement waste segregation for chlorinated organics .

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